7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C6H3BrClN3. This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in medicinal chemistry . The presence of both bromine and chlorine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method yields the target compound in good-to-excellent yields . The reaction conditions typically involve heating the reactants at 140°C for a few hours, resulting in the formation of the desired product.
Industrial production methods for this compound are not well-documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The use of microwave irradiation offers a rapid and efficient route, which could be adapted for larger-scale production with appropriate optimization.
Chemical Reactions Analysis
7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Reduction Reactions: The compound can be reduced to form different derivatives. For example, the reduction of the triazole ring can yield dihydrotriazolopyridine derivatives.
Cycloaddition Reactions: The nitrile group in the compound can participate in [3+2] cycloaddition reactions, leading to the formation of various nitrogen-containing heterocycles.
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of fluorescent materials and organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of nitrogen-containing heterocycles, which are important in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, as a JAK1 and JAK2 inhibitor, the compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways . This inhibition can lead to the suppression of inflammatory responses and has potential therapeutic applications in autoimmune diseases and cancers.
Comparison with Similar Compounds
7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine:
Properties
IUPAC Name |
7-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDYNCCTXPWRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Cl)C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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